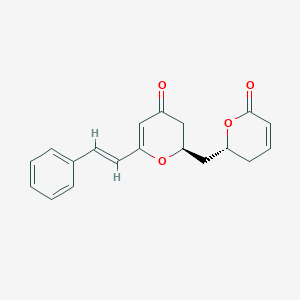

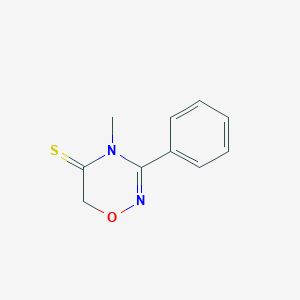

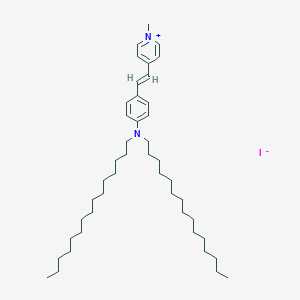

N,N-Dipentadecylaminostyrylpyridinium

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves the reaction of simpler starting materials (reagents) in the presence of a catalyst .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity of the compound .Applications De Recherche Scientifique

Fluorescent Staining of Lipoproteins

N,N-dipentadecylaminostyrylpyridinium iodide is used as a fluorescent stain for lipoproteins. Its high fluorescence intensity in lipid environments makes it suitable for staining Low-Density Lipoprotein (LDL) for cellular binding studies. The staining is stable, maintains the physical properties of native LDL, and allows for precise determinations using flow cytometry. This makes it superior to other dyes like Dil for lipoprotein staining (Corsetti et al., 1991).

Photophysical and Anticancer Properties

N,N-dipentadecylaminostyrylpyridinium derivatives, such as N4Py, have been studied for their photophysical and anticancer properties. These derivatives, when coordinated with Pt(II) ions, form unexpected structures with potential applications in cancer treatment (Lo et al., 2015).

Cell Detachment and Tissue Engineering

In bioengineering, similar compounds like poly(N-isopropyl acrylamide) have been used for the nondestructive release of biological cells and proteins. These substrates are significant in studying extracellular matrices, cell sheet engineering, tumor spheroid formation, bioadhesion, and individual cell manipulation (Cooperstein & Canavan, 2010).

Microbial Morphology Observation

A family of fluorochromes, including derivatives of dimethylaminostyrylpyridinium salts, has been used for examining microorganisms. These nontoxic fluorochromes provide an alternative method for studying viable microorganisms without specific antibodies (Chan et al., 1996).

Antibacterial Surface Design

Poly(4-vinyl-N-alkylpyridinium bromide) derivatives, related to dimethylaminostyrylpyridinium salts, have been covalently attached to surfaces for creating antibacterial properties. These modified surfaces demonstrate significant bactericidal activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Tiller et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N,N-di(pentadecyl)aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H75N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-38-46(39-29-27-25-23-21-19-17-15-13-11-9-7-5-2)44-34-32-42(33-35-44)30-31-43-36-40-45(3)41-37-43;/h30-37,40-41H,4-29,38-39H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQQHLLFALUWOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H75IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928943 | |

| Record name | 4-[2-(1-Methylpyridin-4(1H)-ylidene)ethylidene]-N,N-dipentadecylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dipentadecylaminostyrylpyridinium | |

CAS RN |

135288-72-1 | |

| Record name | N,N-Dipentadecylaminostyrylpyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(1-Methylpyridin-4(1H)-ylidene)ethylidene]-N,N-dipentadecylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.